molecular formula C48H32Cl2F8Ir2N4 B12306980 Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium

Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium

Cat. No.: B12306980
M. Wt: 1272.1 g/mol
InChI Key: BPSUAJIYEBAJBL-UHFFFAOYSA-L
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Description

Chemical Identity and Structural Features

Di-μ-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-κN)phenyl-κC]diiridium (CAS No. 870987-64-7) is a chloro-bridged diiridium(III) complex with a molecular formula of C₄₈H₂₀Cl₂F₂₀Ir₂N₄ and a molecular weight of 1488.01 g/mol. Its structure features two iridium centers bridged by two chloride ligands, each coordinated to two cyclometalated ligands composed of 3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl groups. The ligand architecture combines pyridinyl nitrogen (κN) and phenyl carbon (κC) donors, forming a distorted octahedral geometry around each iridium atom.

X-ray diffraction (XRD) studies of analogous chloro-bridged diiridium complexes reveal dimeric structures with Ir–Cl bond lengths ranging from 2.40 to 2.45 Å and Ir–C/N bond lengths of 1.98–2.05 Å. The steric and electronic effects of the 3,5-difluoro and 5-methyl substituents enforce rigidity in the ligand framework, which stabilizes the dimeric form and influences redox properties. The SMILES code provided for this compound highlights the alternating fluorine and methyl groups on the pyridinyl-phenyl backbone, which are critical for tuning solubility and catalytic activity.

Table 1: Key Structural Parameters

Parameter Value Source
Ir–Cl bond length 2.42 ± 0.03 Å
Ir–C bond length 1.99 ± 0.02 Å
Ir–N bond length 2.03 ± 0.02 Å
Dihedral angle (Ir-Cl-Ir) 95.5°

Historical Development of Chloro-Bridged Diiridium Complexes

Chloro-bridged diiridium complexes originated in the 1980s with the discovery of ortho-metalated iridium dimers such as [(Ir(bpy-C,N)(bpy-N,N)Cl)₂]²⁺ (bpy = 2,2′-bipyridine). Early work focused on their photophysical properties, but synthetic challenges limited applications until microwave-assisted methods emerged in the 2010s. For example, microwave irradiation reduces reaction times for cyclometalated iridium dimers from days to hours while improving yields.

The introduction of fluorinated ligands in the 2000s, such as 3,5-difluoro-2-pyridinylphenyl derivatives, marked a turning point. These ligands enhance oxidative stability and enable precise control over emission spectra in phosphorescent complexes. The specific compound discussed here represents an advancement in ligand design, combining fluorinated aryl groups with methyl-substituted pyridines to balance electron-withdrawing and donating effects.

Significance in Organometallic Chemistry and Catalysis

This diiridium complex exemplifies the synergy between structural precision and functional utility in organometallic chemistry. Its chloro-bridged dimeric architecture serves as a precursor to monomeric catalysts used in C–H activation and photoredox reactions. For instance, cleavage of the μ-chloro bonds with solvents like acetonitrile generates reactive mononuclear species capable of mediating energy-transfer processes.

In catalysis, the fluorinated ligands improve electron-deficient character, facilitating oxidative addition steps in cross-coupling reactions. Recent studies demonstrate its efficacy in photocatalytic C–F alkenylation, where the iridium center mediates selective isomerization via triplet energy transfer. The methyl groups on the pyridinyl moiety further modulate steric bulk, preventing aggregation in solution-phase applications.

Equation 1: General Cleavage Reaction $$ \text{[Ir(μ-Cl)(L)₂]₂} + 2\text{CH₃CN} \rightarrow 2\text{[Ir(L)₂Cl(CH₃CN)]} \quad \text{} $$

Properties

Molecular Formula

C48H32Cl2F8Ir2N4

Molecular Weight

1272.1 g/mol

IUPAC Name

chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine

InChI

InChI=1S/4C12H8F2N.2ClH.2Ir/c4*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;;;;/h4*2-3,5-7H,1H3;2*1H;;/q4*-1;;;2*+3/p-2

InChI Key

BPSUAJIYEBAJBL-UHFFFAOYSA-L

Canonical SMILES

CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.Cl[Ir+2].Cl[Ir+2]

Origin of Product

United States

Preparation Methods

Solvent Composition and Role of Water

A critical factor in achieving high yields is the use of a 2-methoxyethanol/water (4:1 v/v) solvent mixture. Water facilitates proton abstraction during cyclometalation, while 2-methoxyethanol acts as a coordinating solvent to stabilize reactive intermediates. Deviations from this ratio (e.g., anhydrous conditions) reduce yields by ≥30% due to incomplete ligand deprotonation.

Temperature and Time Dependence

Microwave-assisted reactions exhibit a strong temperature-dependent yield profile:

Temperature (°C) Time (min) Yield (%)
130 10 65
150 10 92
170 10 94

Data adapted from.

Notably, temperatures exceeding 170°C risk ligand degradation, particularly for electron-deficient systems.

Ligand Functionalization Tolerance

The 3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl ligand incorporates both electron-withdrawing (-F) and electron-donating (-Me) groups. Microwave conditions preserve these functionalities, as evidenced by NMR and mass spectrometry. In contrast, conventional methods often lead to partial defluorination or methyl oxidation.

Mechanistic Insights and Intermediate Characterization

Cyclometalation Pathway

The reaction proceeds via a two-step mechanism:

  • Coordination : IrCl₃·nH₂O reacts with L-H to form a mononuclear intermediate, IrCl₃(L-H)₃ .
  • Dimerization : Thermal or microwave-induced elimination of HCl bridges two iridium centers, forming Ir₂(μ-Cl)₂L₄ .

Solvent-Induced Dimer Cleavage

In coordinating solvents (e.g., dimethyl sulfoxide, acetonitrile), Ir₂(μ-Cl)₂L₄ reversibly dissociates into monomeric species:

$$
\text{Ir}2(\mu\text{-Cl})2\text{L}4 + 2\,\text{Solvent} \rightleftharpoons 2\,[\text{IrL}2\text{Cl}(\text{Solvent})]
$$

This equilibrium complicates isolation but is mitigated by using non-coordinating solvents (e.g., dichloromethane) during workup.

Structural and Spectroscopic Characterization

X-Ray Diffraction (XRD) Analysis

Single-crystal XRD confirms the dimeric structure with μ-Cl bridges and distorted octahedral geometry at each iridium center. Key metrics include:

Parameter Value
Ir–Cl bond length 2.45–2.48 Å
Ir–C bond length 2.02–2.05 Å
Cl–Ir–Cl angle 84.5°

Nuclear Magnetic Resonance (NMR)

¹H NMR in CDCl₃ reveals equivalent ligand environments, with characteristic resonances:

  • Pyridinyl protons : δ 8.2–8.5 ppm (doublet, J = 5.8 Hz).
  • Aromatic protons : δ 6.7–7.3 ppm (multiplet).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Dominant peaks correspond to [Ir₂(μ-Cl)₂L₄]⁺ (m/z = 1283.2) and [IrL₂]⁺ (m/z = 602.4), confirming dimer integrity in solution.

Challenges and Recommendations

Avoiding Solvent Coordination Artifacts

Post-synthesis purification must avoid coordinating solvents. Recrystallization from CH₂Cl₂/hexane mixtures yields analytically pure Ir₂(μ-Cl)₂L₄ .

Scalability and Cost Efficiency

Despite iridium’s high cost (>\$150/g), microwave methods reduce ligand waste and energy consumption, making gram-scale synthesis feasible.

Chemical Reactions Analysis

Types of Reactions

Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)
One of the most prominent applications of Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium is in the field of OLEDs. The compound exhibits strong photoluminescence and electroluminescence properties, making it suitable for use as a phosphorescent emitter in OLED devices. Its high quantum efficiency contributes to the brightness and color purity of OLED displays, which are widely used in televisions, smartphones, and lighting solutions .

Organic Photovoltaics (OPVs)
The compound has also been investigated for use in organic solar cells. Its ability to facilitate efficient charge transfer and light absorption makes it a candidate for enhancing the performance of OPVs. Research indicates that incorporating this iridium complex into the active layer of solar cells can improve overall energy conversion efficiency .

Catalysis

Catalytic Applications
this compound serves as a catalyst in various chemical reactions, particularly in C-H activation processes. Its metal-organic framework allows for effective coordination with substrates, facilitating reactions such as cross-coupling and oxidative transformations. This capability is essential in synthetic organic chemistry for constructing complex molecules .

Environmental Applications
The compound's catalytic properties extend to environmental chemistry, where it can be employed in processes like pollutant degradation and waste treatment. Its efficiency in catalyzing oxidation reactions positions it as a potential agent for breaking down harmful substances in industrial effluents .

Photonics

Fluorescent Materials
Due to its strong fluorescence characteristics, this compound is utilized in photonic devices. It can be incorporated into sensors and imaging systems where precise light emission is required. The compound’s stability and brightness make it an attractive option for developing advanced fluorescent probes .

Summary Table of Applications

Application AreaSpecific Use CasesKey Benefits
Organic ElectronicsOLEDs, OPVsHigh quantum efficiency, brightness
CatalysisC-H activation, environmental remediationEffective substrate coordination
PhotonicsFluorescent probes, imaging systemsStrong fluorescence, stability

Mechanism of Action

The mechanism of action of Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various biomolecules, leading to changes in their structure and function. In the case of its anticancer activity, the compound generates reactive oxygen species upon light irradiation, causing oxidative damage to cancer cells .

Comparison with Similar Compounds

Structural and Electronic Differences

The compound is compared to structurally related diiridium complexes with variations in pyridinyl and phenyl substituents. Key analogs include:

Compound Name (CAS) Substituents on Pyridine/Phenyl Key Structural Features Applications Stability
Target Compound (1335047-33-0 or 562824-27-5) 5-methyl-2-pyridinyl; 3,5-difluorophenyl Methyl group (electron-donating), F atoms Photocatalyst precursor, organic synthesis Stable under inert gas
[Trifluoromethyl variant] (870987-64-7) 5-CF₃-2-pyridinyl; 3,5-difluorophenyl CF₃ group (strongly electron-withdrawing) Direct photocatalyst for redox reactions High thermal stability
[Fluoro variant] (849723-04-2) 5-F-2-pyridinyl; 3,5-difluorophenyl Additional F atom on pyridine Air-sensitive precursor for photocatalysts Requires inert storage
[Bipyridine-based Ir complex] (870987-63-6) 4,4'-di-tert-butyl-2,2'-bipyridine Bulky bipyridine ligand OLEDs, light-emitting electrochemical cells Enhanced oxidative stability

Key Observations :

  • Electron Effects: The methyl group in the target compound provides moderate electron donation, enhancing charge transfer efficiency compared to the electron-withdrawing CF₃ group in 870987-64-7, which stabilizes reactive intermediates but may reduce catalytic turnover .
  • Stability : The trifluoromethyl variant (870987-64-7) exhibits superior thermal stability due to strong C–F bonds, whereas the fluoro variant (849723-04-2) is air-sensitive, limiting its handling .

Catalytic Performance

Photocatalytic Activity
  • Target Compound : Primarily serves as a precursor for active photocatalysts. Its methyl group facilitates ligand exchange reactions, enabling modular synthesis of tailored catalysts .
  • Trifluoromethyl Variant (870987-64-7) : Directly employed in photoredox catalysis due to its strong absorbance in visible light (λmax ~450 nm) and long-lived excited states, ideal for energy transfer applications .
  • Bipyridine-based Complex (870987-63-6) : Exhibits high luminescence quantum yields (Φ = 0.45–0.60), making it superior for light-emitting applications but less effective in redox catalysis .
Reaction Efficiency
  • In C–H borylation reactions, the trifluoromethyl variant (870987-64-7) achieves ~90% yield under blue light, whereas the target compound-derived catalysts require optimized conditions (70–80% yield) .

Biological Activity

Di-μ-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-κN)phenyl-κC]diiridium, commonly referred to as Ir(dF(Me)ppy)2Cl, is a complex iridium compound notable for its potential applications in catalysis and photochemistry. This article explores its biological activity, focusing on its mechanisms, effects on cellular systems, and relevant case studies.

  • Molecular Formula : C48H32Cl2F8Ir2N4
  • Molecular Weight : 1272.11 g/mol
  • CAS Number : 1335047-33-0
  • Appearance : Yellow powder

The biological activity of Di-μ-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-κN)phenyl-κC]diiridium is primarily linked to its role as a catalyst in various chemical reactions, including photoredox processes. It exhibits significant reactivity due to the presence of iridium, which can facilitate electron transfer reactions.

Photodynamic Activity

Research indicates that this compound can generate reactive oxygen species (ROS) upon excitation with light. This property is particularly relevant in photodynamic therapy (PDT), where ROS play a crucial role in inducing cell death in cancerous tissues.

Biological Studies and Findings

  • Cell Viability Assays :
    • In vitro studies have shown that treatment with Di-μ-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-κN)phenyl-κC]diiridium results in a dose-dependent decrease in cell viability across various cancer cell lines. The compound's efficacy is enhanced when combined with light exposure, which activates its photodynamic properties.
  • Mechanistic Insights :
    • A study demonstrated that the compound induces apoptosis in cancer cells by increasing ROS levels, leading to oxidative stress and subsequent cell death. The activation of caspase pathways was also observed, confirming the apoptotic mechanism .
  • Case Study: Breast Cancer Cells :
    • In a specific case study involving MCF-7 breast cancer cells, exposure to the compound under light irradiation resulted in a significant reduction in cell proliferation compared to controls. The IC50 value was determined to be approximately 10 µM when exposed to blue light for 30 minutes .

Data Table: Biological Activity Summary

ParameterValue
Compound NameDi-μ-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-κN)phenyl-κC]diiridium
CAS Number1335047-33-0
Molecular Weight1272.11 g/mol
Cell Line TestedMCF-7 (Breast Cancer)
IC50 (Light Activated)~10 µM
Mechanism of ActionROS Generation; Apoptosis

Safety and Handling

Di-μ-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium is classified as hazardous due to its potential to cause skin and eye irritation upon contact. Proper safety measures should be implemented during handling, including the use of gloves and protective eyewear .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Di-μ-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl]diiridium, and how can they be methodologically addressed?

  • Answer : The synthesis of this iridium complex requires precise control of ligand coordination and oxidation states. Key steps include:

  • Ligand preparation: The 3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl ligand must be synthesized under anhydrous conditions to avoid hydrolysis of the pyridinyl group.
  • Metal coordination: Use of a chloride-bridged diiridium precursor in a refluxing polar solvent (e.g., dimethylformamide) under inert atmosphere to ensure μ-chloro bridging and ligand substitution .
  • Purification: Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the target compound from byproducts.
    • Common pitfalls : Incomplete ligand substitution or oxidation of the iridium center can lead to mixed-ligand species. FT-IR and elemental analysis are critical for verifying purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this complex?

  • Answer : A multi-technique approach is recommended:

  • X-ray crystallography : Resolves the μ-chloro bridge geometry and ligand coordination modes.
  • NMR spectroscopy : 19F^{19}\text{F} NMR is particularly useful for tracking fluorinated phenyl groups (δ ~ -110 to -120 ppm).
  • UV-Vis spectroscopy : Identifies metal-to-ligand charge transfer (MLCT) transitions in the 350–450 nm range, indicative of iridium(III) complexes .
  • Cyclic voltammetry : Measures redox potentials (e.g., IrIII^{III}/IrIV^{IV} couples) to assess electronic stability .

Q. How does the fluorinated pyridinyl-phenyl ligand influence the photophysical properties of this complex?

  • Answer : The electron-withdrawing fluorine atoms stabilize the ligand’s π* orbitals, enhancing MLCT transitions and increasing photoluminescence quantum yields. Comparative studies with non-fluorinated analogs show a 20–30% increase in emission intensity due to reduced non-radiative decay .

Advanced Research Questions

Q. What strategies can optimize the catalytic activity of this complex in light-driven reactions (e.g., hydrogen evolution or CO2_2 reduction)?

  • Answer : Key methodological considerations:

  • Ligand tuning : Introducing electron-donating groups (e.g., methyl) on the pyridine ring improves charge separation and catalytic turnover.
  • Solvent effects : Using acetonitrile or DMF enhances solubility and charge transport in photocatalytic setups.
  • Co-catalyst integration : Pairing with TiO2_2 or graphene oxide improves electron transfer efficiency.
  • Table 1 : Catalytic performance under varying conditions:
Light SourceSolventTurnover Frequency (h⁻¹)Reference
450 nm LEDMeCN120
Solar SimulatorDMF85

Q. How do computational methods (e.g., DFT) elucidate the mechanistic pathways of this complex in cross-coupling reactions?

  • Answer : Density Functional Theory (DFT) simulations can:

  • Map the energy landscape of iridium-mediated bond activation (e.g., C–H or C–X bonds).
  • Identify transition states and rate-determining steps in catalytic cycles.
  • Predict electronic effects of ligand modifications (e.g., fluorine substitution lowers LUMO energy by ~0.5 eV, facilitating oxidative addition) .

Q. What experimental and theoretical approaches resolve contradictions in reported luminescence lifetimes for this complex?

  • Answer : Discrepancies arise from solvent polarity and aggregation effects. Methodological solutions:

  • Time-resolved photoluminescence (TRPL) in degassed solvents to exclude oxygen quenching.
  • Transient absorption spectroscopy to distinguish between monomeric and dimeric excited states.
  • Molecular dynamics simulations to model solvent-shell interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.